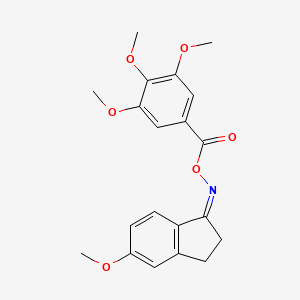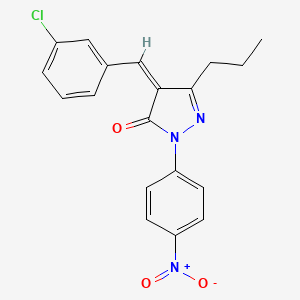
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as CNPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of pyrazolone derivatives and has been extensively studied for its various applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of the production of reactive oxygen species (ROS) and the activation of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This results in the reduction of oxidative stress and inflammation, which are major contributors to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been shown to reduce lipid peroxidation and increase the levels of glutathione, which is an important antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high yield synthesis method, which makes it an efficient and cost-effective compound to work with. It also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of novel drug formulations that utilize this compound as an active ingredient for the treatment of various diseases. Another potential direction is the study of this compound in combination with other compounds to determine its synergistic effects. Further research is also needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.
Applications De Recherche Scientifique
4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its various applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-4-18-17(12-13-5-3-6-14(20)11-13)19(24)22(21-18)15-7-9-16(10-8-15)23(25)26/h3,5-12H,2,4H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIPQQBBGVPIKX-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3900254.png)
![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
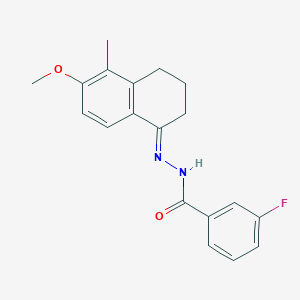
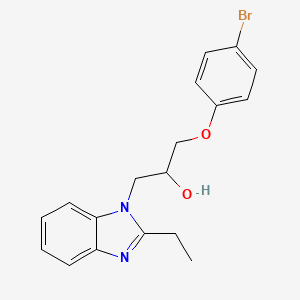
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![2-[(2,3-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900303.png)
![1-[(butyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900307.png)
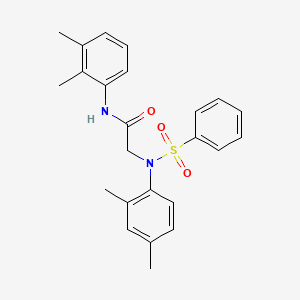
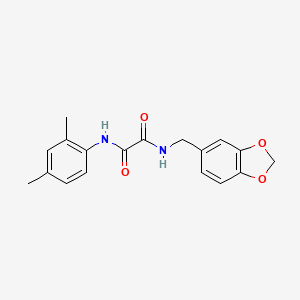
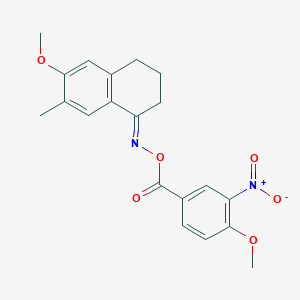
![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
